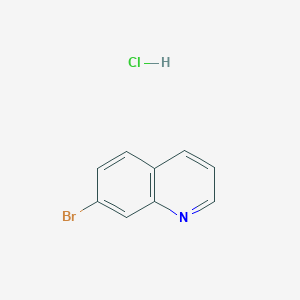
7-Bromoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromoquinoline hydrochloride is a chemical compound derived from quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. The addition of a bromine atom at the seventh position of the quinoline ring forms 7-bromoquinoline, which is then converted to its hydrochloride salt for enhanced stability and solubility. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromoquinoline hydrochloride typically involves the bromination of quinoline. One common method is the direct bromination of quinoline using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the seventh position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The brominated product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form quinoline or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted quinolines with various functional groups.
- Oxidized quinoline derivatives.
- Reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
7-Bromoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an antimalarial agent and in the development of anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 7-bromoquinoline hydrochloride varies depending on its application. In medicinal chemistry, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, in antimalarial research, it may inhibit the heme detoxification pathway in the malaria parasite, leading to its death. The exact molecular pathways involved can vary and are often the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
8-Bromoquinoline: Another brominated quinoline derivative with similar applications but different reactivity due to the position of the bromine atom.
Quinoline: The parent compound, which lacks the bromine substitution and has different chemical properties.
Chloroquine: A well-known antimalarial drug that shares structural similarities with quinoline derivatives
Uniqueness: 7-Bromoquinoline hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .
Eigenschaften
Molekularformel |
C9H7BrClN |
|---|---|
Molekulargewicht |
244.51 g/mol |
IUPAC-Name |
7-bromoquinoline;hydrochloride |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H;1H |
InChI-Schlüssel |
HAWYLVTZWPHORO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)Br)N=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11865120.png)
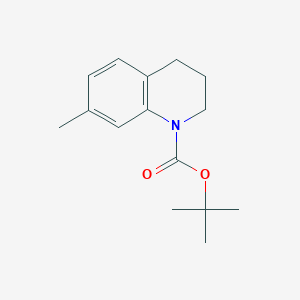

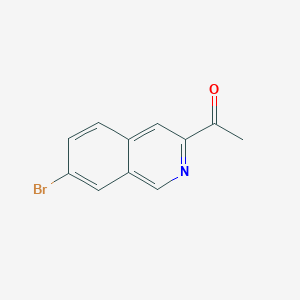
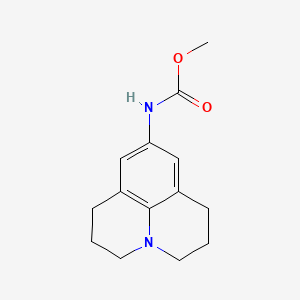


![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)
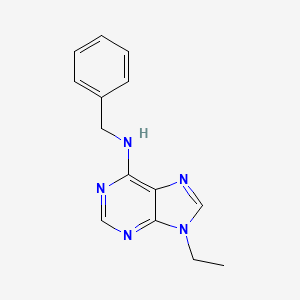
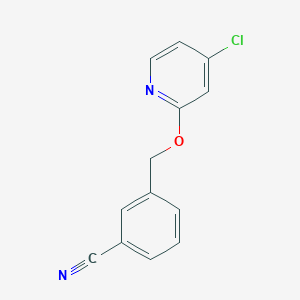

![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)
![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)
